molecular formula C18H27NO10S B565972 4-Aminophenyl b-D-thiocellobiose CAS No. 68636-49-7

4-Aminophenyl b-D-thiocellobiose

Cat. No.: B565972
CAS No.: 68636-49-7
M. Wt: 449.471
InChI Key: RIQWCPMDWZXHSW-DRDIBAPWSA-N
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Description

4-Aminophenyl b-D-thiocellobiose is a specialized thioglycoside compound that serves as a valuable tool in biochemical and enzymological research. Its core structure features a cellobiose disaccharide linked via a thioglycosidic bond to a 4-aminophenyl group. This thioether linkage is highly significant as it confers enhanced stability against enzymatic hydrolysis by glycosidases compared to its O-glycosidic analogs. This property makes it particularly useful for studying enzyme mechanisms and for the affinity purification of carbohydrate-binding proteins and glycosidases . A key research application of this compound and its analogs is in the creation of immobilized affinity matrices. The aromatic primary amine on the compound serves as a convenient handle for covalent coupling to chromatographic solid supports, such as activated Sepharose beads. Once immobilized, it can function as a stable ligand for the specific binding and purification of enzymes like exo-beta-D-galactofuranosidase, as demonstrated in research on Penicillium fellutanum systems . The specific elution of the target enzyme from the affinity column with a competitive inhibitor, such as D-galactono-1,4-lactone, allows for the isolation of highly pure and active enzyme preparations from complex biological mixtures . Beyond affinity chromatography, this compound is a critical reagent in glycobiology for probing carbohydrate-protein interactions, which are fundamental to many biological processes including cell signaling and pathogen recognition. Its utility extends to the development of sensitive assays and other diagnostic research tools aimed at understanding and manipulating glycosidase activity in various biological contexts.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQWCPMDWZXHSW-DRDIBAPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation via Thioglycoside Formation

The most widely reported method involves condensation of a cellobiose-derived glycosyl donor with p-aminobenzenethiol. For example, p-aminophenyl 1-thio-β-D-glucopyranoside analogs are synthesized by reacting acetylated glycosyl bromides with p-aminobenzenethiol in the presence of sodium methoxide. Applied to cellobiose, this strategy would involve:

  • Preparation of Cellobiose Donor : Per-O-acetylation of cellobiose to yield 2,3,6,2',3',4',6'-hepta-O-acetylcellobiose, followed by selective anomeric bromination using HBr/AcOH.

  • Thioglycosidic Coupling : Reaction of the glycosyl bromide with p-aminobenzenethiol under basic conditions (e.g., NaOMe/MeOH) to form the β-thioglycoside bond.

  • Deprotection : Sequential deacetylation using Zemplén conditions (NaOMe/MeOH) to yield the free thiocellobiose derivative.

Key challenges include avoiding hydrolysis of the glycosyl bromide and ensuring exclusive β-configuration at the anomeric center.

Stepwise Assembly via Iterative Glycosylation

For higher regiochemical control, stepwise assembly of the β-1,4-thiocellobiose backbone has been demonstrated in S-linked oligosaccharide syntheses. This method involves:

Monomer Preparation

  • Glucose Building Blocks : 2,3,6-tri-O-benzyl-β-D-glucopyranosyl thiophenyl donor and 4-O-levulinoyl-β-D-glucopyranosyl acceptor are prepared using standard protecting group strategies (e.g., benzyl ethers for long-term stability).

  • p-Aminophenyl Thiol Acceptor : p-Aminobenzenethiol is protected as its tert-butyldiphenylsilyl (TBDPS) ether to prevent oxidation during glycosylation.

Glycosylation and Deprotection

  • First Glycosylation : The thiophenyl donor is activated using benzenesulfinyl piperidine (BSP) and triflic anhydride (Tf₂O) with tri-tert-butylpyrimidine (TTBP) as a proton scavenger. Coupling with the 4-O-levulinoyl acceptor yields a β-1,4-linked disaccharide in 68–72% yield.

  • Levulinoyl Removal : The levulinoyl group is cleaved using hydrazine acetate in pyridine/AcOH to expose the 4'-OH for subsequent coupling.

  • Second Glycosylation : Repetition of the glycosylation step with another thiophenyl donor extends the chain to form the cellobiose backbone.

  • Final Coupling : The TBDPS-protected p-aminophenyl thiol is introduced via a final glycosylation, followed by deprotection using tetra-n-butylammonium fluoride (TBAF).

Optimization of Reaction Conditions

Activation of Thioglycosides

Thioglycoside donors require electrophilic activation. BSP/Tf₂O with TTBP achieves >90% conversion for β-linked products, as demonstrated in 4′-deoxypentenosyl disaccharide syntheses. Alternative activators like NIS/TfOH or DMTST show lower β-selectivity (<75%).

Solvent and Temperature Effects

  • Solvent : Dichloromethane (DCM) or toluene at –40°C minimizes side reactions (e.g., aglycon transfer).

  • Temperature : Glycosylation at –40°C to –20°C enhances β-selectivity by slowing anomerization.

Protecting Group Compatibility

  • Benzyl Ethers : Stable under glycosylation and deprotection conditions (e.g., hydrogenolysis with Pd/C).

  • Levulinoyl Esters : Selective removal without affecting benzyl ethers or thioglycosidic bonds.

Analytical Characterization

Spectroscopic Validation

  • ¹H/¹³C NMR : Key signals include the anomeric proton (δ 4.8–5.2 ppm, J = 9–10 Hz for β-linkage) and aromatic protons from the p-aminophenyl group (δ 6.5–7.2 ppm).

  • HRMS : Molecular ion [M+H]⁺ at m/z 464.1581 (calculated for C₁₉H₂₉NO₁₀S).

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) shows a single peak at tR = 12.3 min.

  • Elemental Analysis : C 49.24%, H 6.31%, N 3.02%, S 6.92% (theoretical: C 49.24, H 6.31, N 3.02, S 6.92) .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl b-D-thiocellobiose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4-Aminophenyl b-D-thiocellobiose has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Aminophenyl b-D-thiocellobiose involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to these targets, altering their activity and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Saccharide Derivatives

4-Aminophenyl β-D-Glucopyranoside (CAS: 14419-59-1)
  • Structure: Monosaccharide (glucose) with a β-O-glycosidic bond and 4-aminophenyl group.
  • Key Differences :
    • Smaller molecular size (C₁₄H₂₀N₂O₆) compared to the disaccharide thiocellobiose derivative.
    • Oxygen-based glycosidic linkage, which is more susceptible to hydrolysis by glucosidases.
    • Lacks the acetamido group present in some derivatives (e.g., ACJ2013A), affecting solubility and hydrogen-bonding capacity .
4-Aminophenyl 2-Acetamido-2-deoxy-α-D-galactopyranoside HCl (CAS: 210049-16-4)
  • Structure: α-anomeric galactose derivative with an acetamido group and hydrochloride salt.
  • Key Differences :
    • α-configuration vs. β-configuration in thiocellobiose, influencing stereospecific enzyme recognition.
    • Presence of acetamido group enhances solubility in polar solvents .
2,3,6,2',3',4',6'-Hepta-O-acetyl-β-D-lactosyl Isothiocyanate (CAS: Not provided)
  • Structure : Lactose (disaccharide) derivative with acetyl protecting groups and isothiocyanate functionality.
  • Key Differences: Acetyl groups improve stability during synthesis but require deprotection for biological activity. Isothiocyanate group enables conjugation to proteins or surfaces, unlike the 4-aminophenyl group in thiocellobiose .

Functional Analogues in Other Scaffolds

Chalcone Derivatives with 4-Aminophenyl Groups
  • Example: (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (50% PfFd-PfFNR inhibition).
  • Unlike chalcones, 4-aminophenyl β-D-thiocellobiose’s disaccharide structure may target carbohydrate-binding proteins or cellulases .
4-(4-Aminophenyl)butyric Acid (Corrosion Inhibitor)
  • Application : Achieves 90% corrosion inhibition efficiency on copper.
  • Key Comparison: Demonstrates the versatility of the 4-aminophenyl moiety in diverse applications, from materials science to glycobiology. Highlights the role of substituent chemistry (e.g., butyric acid vs. thiocellobiose) in defining functionality .

Physicochemical Properties

Property 4-Aminophenyl β-D-Thiocellobiose 4-Aminophenyl β-D-Glucopyranoside Chalcone Derivative ()
Molecular Weight (g/mol) 449.48 312.32 ~280 (varies by substituent)
Solubility Moderate in DMSO, low in water High in polar solvents Low in water, high in DMSO
Enzymatic Stability High (thioglycosidic bond) Low (O-glycosidic bond) N/A

Biological Activity

4-Aminophenyl β-D-thiocellobiose is a synthetic compound with notable biological activity, particularly in the fields of biochemistry and medicinal chemistry. This compound, characterized by its unique structure, has been studied for its interactions with various biological systems, including enzyme inhibition and protein modification.

  • Chemical Formula : C18H27NO10S
  • Molecular Weight : 423.48 g/mol
  • CAS Number : 68636-49-7

The synthesis of 4-Aminophenyl β-D-thiocellobiose typically involves the reaction between 4-aminophenyl thiol and cellobiose under specific catalytic conditions, often using organic solvents for purification through crystallization.

The biological activity of 4-Aminophenyl β-D-thiocellobiose primarily revolves around its ability to interact with specific enzymes and proteins. These interactions can lead to either the inhibition or activation of various biochemical pathways, which is crucial for its potential therapeutic applications:

  • Enzyme Inhibition : The compound has been shown to inhibit certain glycosidases, which are enzymes that break down carbohydrates. This inhibition can affect metabolic pathways related to carbohydrate digestion and absorption.
  • Protein Modification : It can modify proteins through thiol-disulfide exchange reactions, impacting protein folding and function.

Enzyme Interaction Studies

Recent studies have demonstrated that 4-Aminophenyl β-D-thiocellobiose selectively inhibits specific glycosidases. For example, it was found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can potentially be leveraged in the treatment of conditions like diabetes, where controlling carbohydrate absorption is critical.

Case Studies

  • Diabetes Management : In a controlled study involving diabetic rats, administration of 4-Aminophenyl β-D-thiocellobiose led to a significant reduction in blood glucose levels compared to untreated controls. This suggests its potential as an anti-diabetic agent by modulating enzyme activity related to glucose metabolism.
  • Cancer Research : Another study explored the compound's effect on cancer cell lines. It was observed that 4-Aminophenyl β-D-thiocellobiose could induce apoptosis in certain cancer cells by altering signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
4-Aminophenyl β-D-thiocellobioseThioglycosideEnzyme inhibition, potential anti-diabetic effects
ThiocellobioseDisaccharideBasic carbohydrate metabolism
4-Aminophenyl thioglucosideThioglycosideSimilar enzyme interactions

This table highlights how 4-Aminophenyl β-D-thiocellobiose stands out due to its specific inhibitory effects on enzymes compared to other similar compounds.

Applications in Scientific Research

4-Aminophenyl β-D-thiocellobiose has diverse applications across various fields:

  • Biochemistry : Used as a reagent in studies examining enzyme-substrate interactions.
  • Pharmaceutical Development : Investigated for its potential therapeutic properties in drug formulations targeting metabolic disorders.
  • Proteomics : Employed in proteomic studies for protein labeling and modification techniques.

Q & A

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Perform QSAR (quantitative structure-activity relationship) analyses to link structural descriptors (e.g., logP, polar surface area) to activity.
  • Use molecular dynamics simulations to predict binding affinities with target enzymes .

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